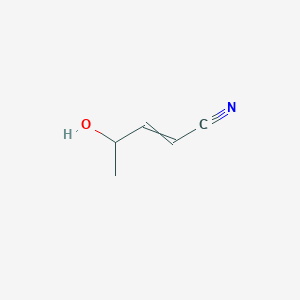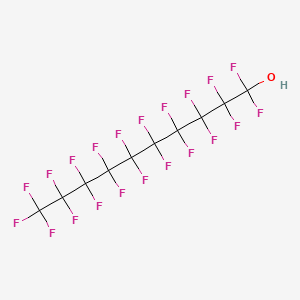
Magnesium, chloro(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, chloro(2,4,6-trimethylphenyl)- is an organometallic compound that features a magnesium atom bonded to a chloro group and a 2,4,6-trimethylphenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction can be represented as follows:
2,4,6-Trimethylphenyl chloride+Magnesium→Magnesium, chloro(2,4,6-trimethylphenyl)-
Industrial Production Methods
In an industrial setting, the production of magnesium, chloro(2,4,6-trimethylphenyl)- may involve large-scale reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Magnesium, chloro(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions such as the Grignard reaction, where it reacts with carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Alcohols: From Grignard reactions with aldehydes or ketones.
Amines: From nucleophilic substitution with amines.
Carboxylic Acids: From oxidation reactions.
科学的研究の応用
Magnesium, chloro(2,4,6-trimethylphenyl)- is widely used in scientific research due to its versatility:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism by which magnesium, chloro(2,4,6-trimethylphenyl)- exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Magnesium, bromo(2,4,6-trimethylphenyl)
- Magnesium, iodo(2,4,6-trimethylphenyl)
- Magnesium, fluoro(2,4,6-trimethylphenyl)
Uniqueness
Magnesium, chloro(2,4,6-trimethylphenyl)- is unique due to its specific reactivity profile, which can be different from its bromo, iodo, and fluoro counterparts. The chloro group provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications.
特性
CAS番号 |
83335-42-6 |
|---|---|
分子式 |
C9H11ClMg |
分子量 |
178.94 g/mol |
IUPAC名 |
magnesium;1,3,5-trimethylbenzene-6-ide;chloride |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
VRNZYJHWPPOFDO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


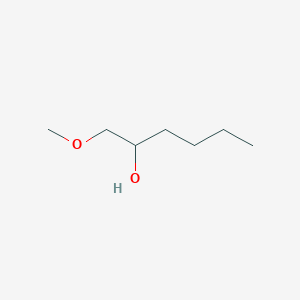
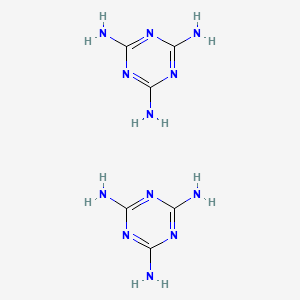
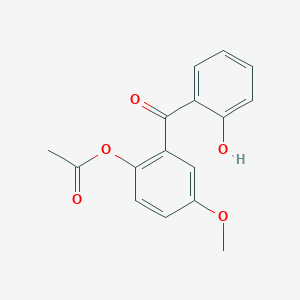
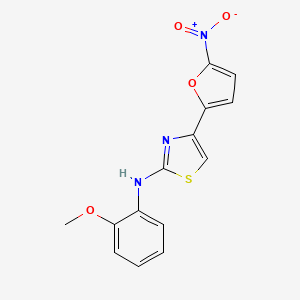
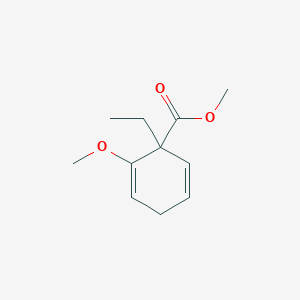
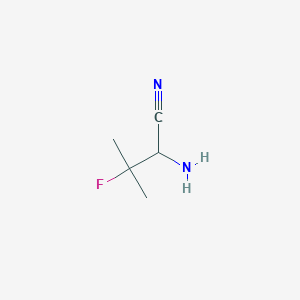
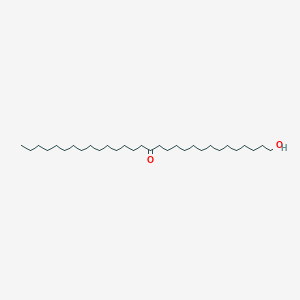

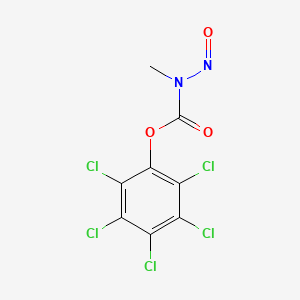
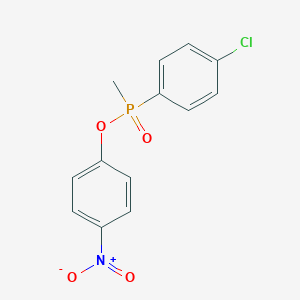
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
